![molecular formula C16H19BrN4 B6460876 2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine CAS No. 2548999-12-6](/img/structure/B6460876.png)
2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine
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Description
Synthesis Analysis
The synthesis of piperazine derivatives, like the compound , has been a topic of recent research . Various methods have been explored, including cyclization of 1,2-diamine derivatives with sulfonium salts, the Ugi reaction, ring opening of aziridines under the action of N-nucleophiles, intermolecular cycloaddition of alkynes bearing an amino group, parallel solid-phase synthesis, and photocatalytic synthesis .Molecular Structure Analysis
The molecular structure of similar compounds has been studied using techniques like HRMS, IR, 1H, and 13C NMR experiments . These techniques help in confirming the structure of the compound.Physical And Chemical Properties Analysis
The physical and chemical properties of similar compounds have been analyzed using techniques like mass spectra, IR, and NMR . These techniques provide information about the compound’s molecular weight, functional groups, and atomic-level structure .Mechanism of Action
Future Directions
The compound “2-{4-[(2-bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine” and similar compounds have potential applications in the pharmaceutical industry. Future research could focus on exploring these applications further, particularly their antibacterial, anti-inflammatory, and antifungal activities. Additionally, their potential use in the treatment of neurological conditions could be a promising area of study .
properties
IUPAC Name |
2-[4-[(2-bromophenyl)methyl]piperazin-1-yl]-4-methylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19BrN4/c1-13-6-7-18-16(19-13)21-10-8-20(9-11-21)12-14-4-2-3-5-15(14)17/h2-7H,8-12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AGQUWLRDKVHRHI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)N2CCN(CC2)CC3=CC=CC=C3Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19BrN4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
347.25 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-{4-[(2-Bromophenyl)methyl]piperazin-1-yl}-4-methylpyrimidine |
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